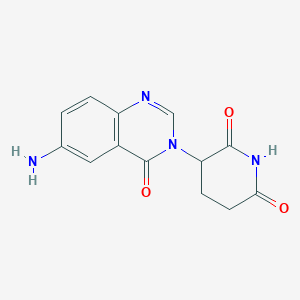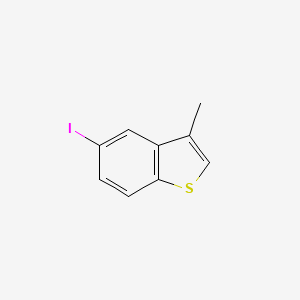
5-Iodo-3-methyl-1-benzothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-3-methyl-1-benzothiophene: is a heterocyclic compound that contains both sulfur and iodine atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science. The presence of iodine and methyl groups in the benzothiophene ring can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methyl-1-benzothiophene typically involves the iodination of 3-methyl-1-benzothiophene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzothiophene ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or a combination of iodine and a Lewis acid like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Iodo-3-methyl-1-benzothiophene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura or Sonogashira coupling, where the iodine atom is replaced by a carbon-carbon bond formation with aryl or alkyl groups.
Oxidation and Reduction: The sulfur atom in the benzothiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the iodine atom to form the corresponding hydrogenated product.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) are typical conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Reactions: Products include 5-amino-3-methyl-1-benzothiophene, 5-thio-3-methyl-1-benzothiophene, etc.
Coupling Reactions: Products include 5-aryl-3-methyl-1-benzothiophene, 5-alkyl-3-methyl-1-benzothiophene, etc.
Oxidation and Reduction: Products include this compound sulfoxide, this compound sulfone, and 5-hydro-3-methyl-1-benzothiophene.
科学研究应用
Chemistry: 5-Iodo-3-methyl-1-benzothiophene is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, derivatives of benzothiophene, including this compound, are investigated for their potential as therapeutic agents. They exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
作用机制
The mechanism of action of 5-Iodo-3-methyl-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine and sulfur atoms in the compound can form interactions with biological molecules, influencing their function.
相似化合物的比较
3-Methyl-1-benzothiophene: Lacks the iodine substituent, resulting in different reactivity and applications.
5-Bromo-3-methyl-1-benzothiophene: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
5-Chloro-3-methyl-1-benzothiophene:
Uniqueness: The presence of the iodine atom in 5-Iodo-3-methyl-1-benzothiophene imparts unique reactivity, particularly in cross-coupling reactions. The larger atomic size and higher electronegativity of iodine compared to bromine or chlorine can influence the compound’s behavior in chemical reactions and its interactions in biological systems.
属性
分子式 |
C9H7IS |
|---|---|
分子量 |
274.12 g/mol |
IUPAC 名称 |
5-iodo-3-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7IS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 |
InChI 键 |
YHBKCQAUNHFLPF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC2=C1C=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13548067.png)
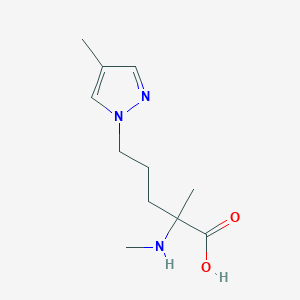
![4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13548069.png)
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13548083.png)
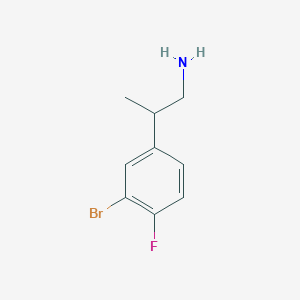
![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
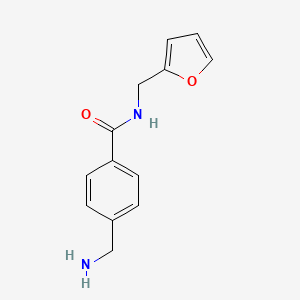
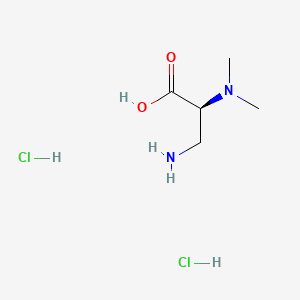
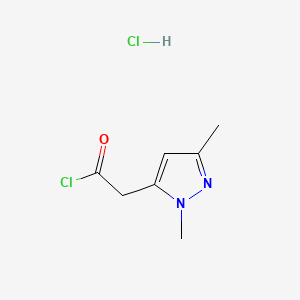
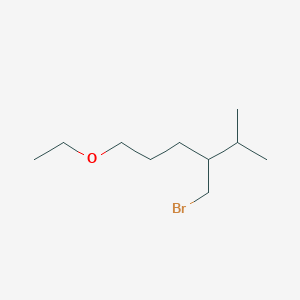
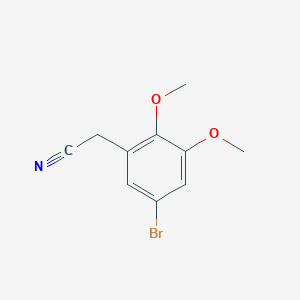
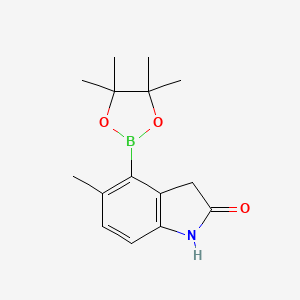
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
